An In-depth Technical Guide to 2,6-dihydroxy-3,4-dimethylpyridine
An In-depth Technical Guide to 2,6-dihydroxy-3,4-dimethylpyridine
CAS Number: 84540-47-6
This technical guide provides a comprehensive overview of 2,6-dihydroxy-3,4-dimethylpyridine, intended for researchers, scientists, and drug development professionals. The document consolidates critical data on its physicochemical properties, synthesis, toxicological profile, and analytical methods, presenting them in a structured and accessible format.
Core Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is crucial for its application in research and development. The key properties of 2,6-dihydroxy-3,4-dimethylpyridine are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂ | [1][2][3][4] |
| Molecular Weight | 139.15 g/mol | [1][2][3][5] |
| Appearance | Light yellow to beige amorphous powder. | [1] |
| Melting Point | 185-191 °C | [1] |
| Solubility | Water: <1 g/L; Ethanol: <1 g/L; DMSO: 3-30 g/L (at room temperature). | [1] |
| Partition Coefficient (Log Pow) | 2.44 (Calculated) | [1] |
| pKa | Not available | |
| Synonyms | 3,4-dimethylpyridine-2,6-diol, 6-hydroxy-3,4-dimethyl-2-pyridone | [1][3][6] |
Synthesis and Purification
A commercially viable process for the production of 2,6-dihydroxy-3,4-dimethylpyridine has been established.[7] The synthesis involves a multi-step process beginning with the condensation of 2-cyanoacetamide and ethyl 2-methylacetoacetate.[5][7]
Experimental Protocol: Synthesis of 2,6-dihydroxy-3,4-dimethylpyridine
This protocol is based on a patented, commercially viable process.[7]
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In situ Salt Formation: To a slurry of 2-cyanoacetamide (1.46 moles) in methanol (900 mL), 25% sodium methoxide (1.46 moles) is added at 0-10 °C over 45 minutes to generate the sodium salt of 2-cyanoacetamide.[7]
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Condensation: Ethyl 2-methylacetoacetate (1.4 moles) is added to the slurry at 10-15 °C. The mixture is stirred for 1 hour at this temperature and then heated to 60-65 °C for 15-20 hours. After cooling, the solid sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile is filtered off.[7]
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Hydrolysis and Decarboxylation: The intermediate sodium salt (1.2 moles) is treated with 48% hydrobromic acid (850 mL). The slurry is heated to 120-125 °C and held for 24 hours. Upon cooling, the crystallized hydrobromide salt of 2,6-dihydroxy-3,4-dimethylpyridine precipitates and is collected by filtration.[7]
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Neutralization and Isolation: The wet hydrobromide salt is dissolved in water (400 mL), and the pH is adjusted to 5.2 with 50% sodium hydroxide. The resulting solid is filtered, washed with water and methanol, and dried under vacuum at 60 °C to yield the final product, 2,6-dihydroxy-3,4-dimethylpyridine.[7]
Caption: Workflow for the synthesis of 2,6-dihydroxy-3,4-dimethylpyridine.
Biological Activity and Toxicological Profile
The primary documented use of 2,6-dihydroxy-3,4-dimethylpyridine is as a coupler in oxidative hair dye formulations, where its final concentration on the scalp is a maximum of 1.0%.[1] While its potential for broader biological activity is suggested by its pyridine structure, extensive research in pharmaceutical applications is not widely published.[4] The compound exists in tautomeric equilibrium, predominantly as the 6-hydroxy-4,5-dimethyl-1H-pyridin-2-one form.[1][5]
Summary of Toxicological Data
The European Commission's Scientific Committee on Consumer Products (SCCP) has evaluated the safety of this compound for its use in cosmetics.[1] Key findings are summarized below.
| Endpoint | Species | Result | Reference |
| Acute Oral Toxicity | Wistar Rat | LD₅₀ > 2000 mg/kg bw. The study was not conducted according to GLP/OECD guidelines but was considered valid by the SCCP. | [1] |
| Skin Irritation | Rabbit | Not an irritant. | [1] |
| Eye Irritation | Rabbit | Irritant. | [1] |
| Skin Sensitization | Guinea Pig | Not a sensitizer. | [1] |
| 90-day Oral Toxicity | Rat | NOAEL = 100 mg/kg bw/day (based on increased liver and kidney weights). | [1] |
| Maternal & Foetal Toxicity | Rat | NOAEL (maternal) = 80 mg/kg bw/day; NOAEL (foetal) = 480 mg/kg bw/day. | [1] |
GHS hazard classifications also identify the compound as a skin irritant (H315), a serious eye irritant (H319), and it may cause respiratory irritation (H335).[8]
Analytical Characterization
The identity and purity of 2,6-dihydroxy-3,4-dimethylpyridine are confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy | Structure Elucidation | ¹H and ¹³C NMR spectra confirm the presence of two distinct methyl groups and the pyridine ring structure. NMR has also revealed the existence of two tautomeric forms in approximately equal proportions.[1][7] |
| Infrared (IR) Spectroscopy | Functional Group ID | Characteristic peaks for hydroxyl (O-H) and carbonyl (C=O) groups from the pyridone tautomer are expected.[7] |
| UV Spectroscopy | Identification | UV maxima are observed at approximately 237.5 nm and 325 nm.[1] |
| HPLC | Purity Assessment | A primary peak indicates the purity of the compound, which is typically reported as ≥98%.[1][3] |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
The following is a general protocol for the purity analysis of 2,6-dihydroxy-3,4-dimethylpyridine.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
-
Sample Preparation: Prepare the sample to be analyzed by dissolving it in the same solvent as the standard to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable.
-
Mobile Phase: An isocratic or gradient elution using a mixture of methanol and an aqueous buffer (e.g., 0.1 M sodium phosphate) can be employed.[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at one of its maxima, e.g., 241 nm or 314 nm.[1]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Quantify the purity by comparing the peak area of the analyte to the calibration curve generated from the reference standards. Impurities are identified as separate peaks.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. scbt.com [scbt.com]
- 4. CAS 84540-47-6: 2,6-Dihydroxy-3,4-dimethylpyridine [cymitquimica.com]
- 5. 2,6-Dihydroxy-3,4-dimethylpyridine | 84540-47-6 | Benchchem [benchchem.com]
- 6. 2,6-dihydroxy-3,4-dimethyl pyridine, 84540-47-6 [thegoodscentscompany.com]
- 7. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]
- 8. 2,6-Dihydroxy-3,4-dimethylpyridine | C7H9NO2 | CID 10313171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine - Google Patents [patents.google.com]
